molecular formula C4H8N4 B3059125 (1-Methyl-1H-1,2,3-triazol-5-YL)methanamine CAS No. 944901-24-0

(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine

Cat. No. B3059125
CAS RN: 944901-24-0
M. Wt: 112.13
InChI Key: PVWKPXNAMNJOFY-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine” is a chemical compound with the CAS Number: 944901-24-0 . It has a molecular weight of 112.13 .


Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine” includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Physical And Chemical Properties Analysis

“(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine” is a liquid at room temperature .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including “(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine”, have found broad applications in drug discovery . They are part of many prominent medicinal compounds available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, and an anticancer drug carboxyamidotriazole .

Organic Synthesis

These compounds are extensively used in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic procedures .

Polymer Chemistry

1,2,3-Triazoles are also used in polymer chemistry . They can act as structural units of polymers, contributing to the properties and functionalities of the resulting materials .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form hydrogen bonds and their aromatic character . They play an important role in the construction of complex structures at the molecular level .

Bioconjugation and Chemical Biology

1,2,3-Triazoles are used in bioconjugation and chemical biology . They are used as synthetic intermediates in bioconjugation strategies , which involve the joining of two molecules for studying biological systems .

Fluorescent Imaging and Materials Science

These compounds have applications in fluorescent imaging and materials science . They are used in the development of biosensors used in clinical diagnostic assays . In materials science, they are used in the manufacturing of photostabilizers and as structural units in polymeric materials .

Safety and Hazards

The compound has a signal word “Danger” indicating that it may pose some risks .

Future Directions

The study of “(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine” and its derivatives can lead to the development of new inhibitors against carbonic anhydrase-II . This could have potential applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

(3-methyltriazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8-4(2-5)3-6-7-8/h3H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWKPXNAMNJOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275415
Record name 1-Methyl-1H-1,2,3-triazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944901-24-0
Record name 1-Methyl-1H-1,2,3-triazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-1,2,3-triazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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